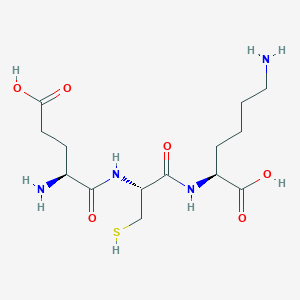
Glu-Cys-Lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glu-Cys-Lys is a tripeptide composed of glutamic acid, cysteine, and lysine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of these three amino acids endows the compound with unique properties that make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Cys-Lys typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (glutamic acid) to a resin. Subsequent amino acids (cysteine and lysine) are then added using coupling reagents such as HBTU or HATU . The reaction conditions often involve the use of a base like DIPEA to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. These machines automate the addition of amino acids and the necessary reagents, ensuring high purity and yield of the final product. The synthesized peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Glu-Cys-Lys can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. Substitution reactions often require coupling reagents such as HBTU or HATU and bases like DIPEA .
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides (from oxidation) and modified peptides with various functional groups attached through substitution reactions .
Applications De Recherche Scientifique
Glu-Cys-Lys has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Glu-Cys-Lys involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, impacting cellular oxidative stress levels. The lysine and glutamic acid residues can interact with proteins and enzymes, influencing their activity and stability . These interactions can modulate various biochemical pathways, including those involved in antioxidant defense and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glu-Cys-Gly (Glutathione): A tripeptide with similar antioxidant properties but different amino acid composition.
Lys-Cys-Glu: Another tripeptide with a different sequence but similar functional groups.
Cys-Glu-Lys: A variant with a different order of amino acids, impacting its chemical properties and biological activity.
Uniqueness
Glu-Cys-Lys is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for redox activity, while lysine and glutamic acid provide sites for further chemical modifications .
Propriétés
Formule moléculaire |
C14H26N4O6S |
|---|---|
Poids moléculaire |
378.45 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1 |
Clé InChI |
ISXJHXGYMJKXOI-GUBZILKMSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


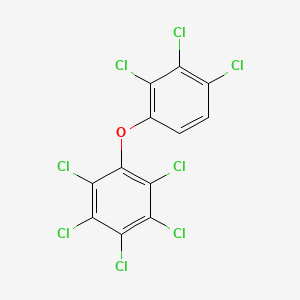
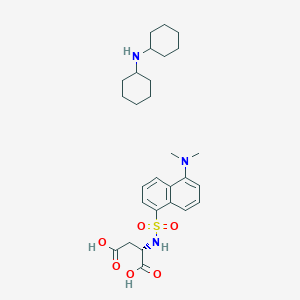

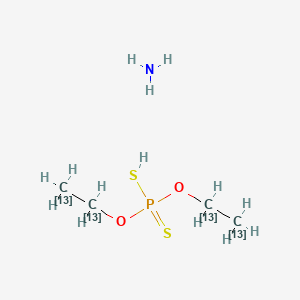
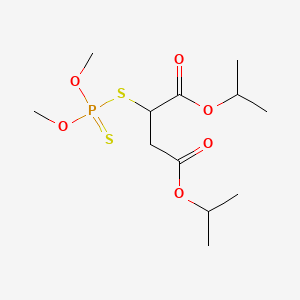
![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
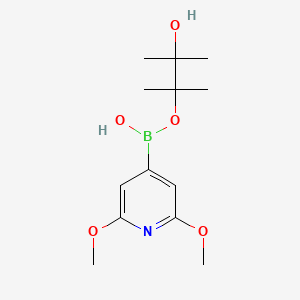
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B13827706.png)
![1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea](/img/structure/B13827710.png)
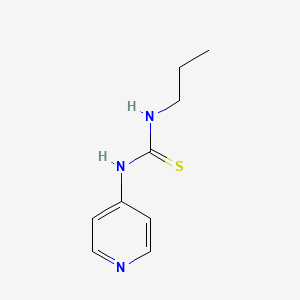
![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)

![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
